
N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a chemical compound that has been studied for its potential use in various scientific research applications. MPSP is a sulfonamide derivative that has been synthesized using a specific method, and it has been found to have a unique mechanism of action that makes it useful in certain areas of research. In
作用机制
N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide works by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells, and it plays a role in the growth and survival of these cells. By inhibiting the activity of CAIX, this compound is able to slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of lactate in cancer cells, which is important for the survival of these cells. This compound has also been found to reduce the levels of certain inflammatory cytokines, which may be beneficial in the treatment of certain inflammatory conditions.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments is that it has been found to be relatively stable and easy to handle. It has also been found to be effective in reducing pain and inhibiting the growth of cancer cells in vitro. One limitation of using this compound in lab experiments is that it may not be effective in all types of cancer cells, and more research is needed to determine its efficacy in different types of cancer.
未来方向
There are a number of future directions for the study of N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One area of research that is currently being explored is the potential use of this compound in combination with other drugs for the treatment of cancer. Another area of research is the development of more potent and selective inhibitors of CAIX, which may be more effective in the treatment of cancer. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, and clinical trials may be needed to further explore its potential use in the treatment of cancer and other conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific research applications. It has been synthesized using a specific method, and it has been found to have a unique mechanism of action that makes it useful in certain areas of research. This compound has been found to have analgesic and anti-cancer properties, and it has been shown to inhibit the activity of CAIX. While there are advantages and limitations to using this compound in lab experiments, there are a number of future directions for the study of this compound, including its potential use in combination with other drugs for the treatment of cancer.
合成方法
The synthesis of N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This compound is then reacted with 4-(N-phenethylsulfamoyl)aniline in the presence of triethylamine to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the study of pain. This compound has been found to have analgesic properties, and it has been shown to be effective in reducing pain in animal models. This compound has also been studied for its potential use in the treatment of cancer. It has been found to have anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-12-10-21(11-13-22)26-24(27)16-9-20-7-14-23(15-8-20)31(28,29)25-18-17-19-5-3-2-4-6-19/h2-8,10-15,25H,9,16-18H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMLPAWHYNRVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
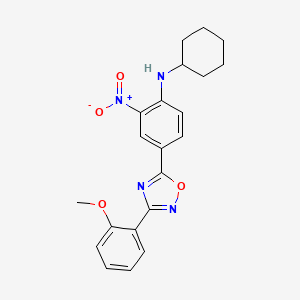
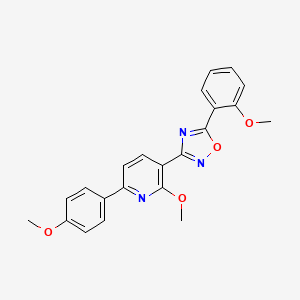
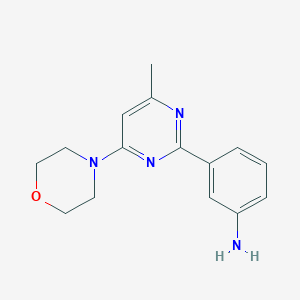
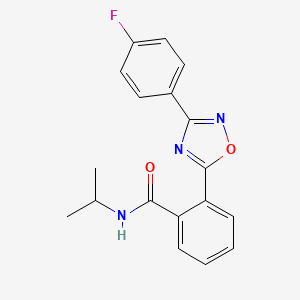


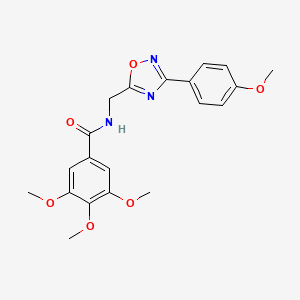

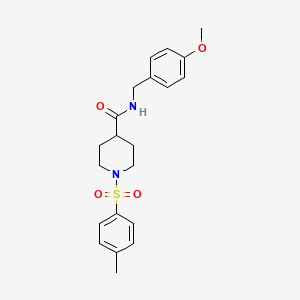
![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)




